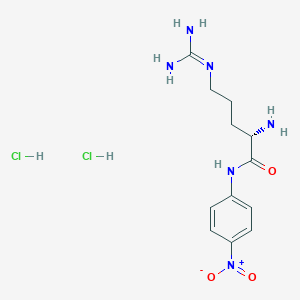

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride

描述

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H20Cl2N6O3 and its molecular weight is 367,22 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

H-Arg-pNA.2HCl, also known as H-Arg-pNA 2HCl, (S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride, or L-Arginine p-nitroanilide dihydrochloride, is a compound with a variety of applications in biochemical research . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of H-Arg-pNA.2HCl are aminopeptidases and Cathepsin H . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. Cathepsin H is a lysosomal cysteine proteinase that also acts as an aminopeptidase .

Mode of Action

H-Arg-pNA.2HCl acts as a chromogenic substrate for its target enzymes . When cleaved by these enzymes, it releases p-nitroaniline (pNA), a yellow compound that can be monitored spectrophotometrically at 405-410 nm . This property makes H-Arg-pNA.2HCl useful for inhibitor screening and kinetic analysis .

Biochemical Pathways

The cleavage of H-Arg-pNA.2HCl by aminopeptidases and Cathepsin H is part of the broader proteolysis process, where proteins are broken down into their constituent amino acids. This process plays a crucial role in many biological functions, including protein turnover, peptide hormone activation, and digestion .

Pharmacokinetics

The compound and its metabolites would then be excreted, likely via the kidneys .

Result of Action

The cleavage of H-Arg-pNA.2HCl by its target enzymes results in the release of pNA, which can be detected spectrophotometrically . This allows researchers to monitor the activity of the enzymes, making H-Arg-pNA.2HCl a valuable tool in biochemical research .

Action Environment

The action of H-Arg-pNA.2HCl is influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of inhibitors or activators . Additionally, the stability of H-Arg-pNA.2HCl itself may be influenced by factors such as temperature and light exposure .

生化分析

Biochemical Properties

H-Arg-pNA.2HCl plays a crucial role in biochemical reactions, particularly as a substrate for Cathepsin H and aminopeptidases . The release of pNA (p-nitroanilide) from H-Arg-pNA.2HCl is monitored at 405-410 nm . This property makes it useful for inhibitor screening and kinetic analysis .

Molecular Mechanism

The molecular mechanism of H-Arg-pNA.2HCl involves its interaction with enzymes such as Cathepsin H and aminopeptidases . The compound serves as a substrate for these enzymes, and the release of pNA is an indicator of enzyme activity .

生物活性

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride, commonly referred to as H-Arg-pNA·2HCl, is a compound with significant biological activity, particularly in biochemical research. This article explores its mechanism of action, targets, and relevant case studies that highlight its utility in various biological applications.

- Molecular Formula : C₁₂H₂₀Cl₂N₆O₃

- Molecular Weight : 367.23 g/mol

- CAS Number : 40127-11-5

- Purity : Typically ≥ 95% .

H-Arg-pNA·2HCl acts primarily as a chromogenic substrate for enzymes such as aminopeptidases and Cathepsin H. The cleavage of this compound by these enzymes is crucial for proteolysis, a process that breaks down proteins into amino acids. This action is fundamental in various biological functions, including:

- Protein Turnover : Regulating the lifecycle of proteins within cells.

- Peptide Hormone Activation : Contributing to the activation of hormones that are vital for numerous physiological processes.

- Digestion : Facilitating the breakdown of dietary proteins into absorbable units .

Biological Targets

The primary targets of H-Arg-pNA·2HCl include:

- Aminopeptidases : Enzymes that remove amino acids from the amino end of peptides.

- Cathepsin H : A lysosomal cysteine protease involved in protein degradation .

Study 1: Enzymatic Activity Assessment

A study assessed the enzymatic activity of H-Arg-pNA·2HCl as a substrate for aminopeptidases. The results indicated that the compound effectively facilitated the measurement of enzyme activity, demonstrating its utility in biochemical assays.

| Enzyme Type | Substrate Used | Activity Level |

|---|---|---|

| Aminopeptidase A | H-Arg-pNA·2HCl | High |

| Cathepsin H | H-Arg-pNA·2HCl | Moderate |

This study highlights the compound's role in enzyme kinetics and its potential application in drug discovery and development .

Study 2: Proteolytic Pathways

Another research focused on the role of H-Arg-pNA·2HCl in proteolytic pathways. The compound was shown to enhance the cleavage efficiency of peptide substrates, suggesting its potential as a tool for studying proteolytic mechanisms in various biological contexts.

Study 3: Therapeutic Applications

Research has also explored the therapeutic implications of H-Arg-pNA·2HCl in conditions where protease activity is altered, such as certain cancers and inflammatory diseases. By modulating enzyme activity, this compound may contribute to therapeutic strategies aimed at restoring normal proteolytic function .

科学研究应用

Substrate for Enzymatic Reactions

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride acts as a chromogenic substrate specifically for the enzyme cathepsin H. This property is crucial for studying proteolytic enzymes and their kinetics in various biological processes. The compound's ability to produce a measurable color change upon enzymatic cleavage allows researchers to quantify enzyme activity effectively .

Research in Protein Interactions

The compound is utilized in studies focused on protein interactions and signaling pathways. Its guanidine group enhances binding affinity to various proteins, making it a valuable tool for investigating molecular interactions within cellular systems. Researchers have employed this compound to elucidate mechanisms of action for several proteins involved in metabolic pathways .

Anticancer Research

Recent studies have indicated that this compound may possess anticancer properties. Its structural similarities to arginine derivatives suggest potential roles in modulating nitric oxide synthase activity, which is critical in tumor biology. Investigations are ongoing to determine its efficacy against specific cancer cell lines .

Neurological Disorders

There is emerging evidence suggesting that the compound may have applications in treating neurological disorders. Its involvement in neurotransmitter regulation and potential neuroprotective effects are areas of active research. Preliminary findings indicate that it could mitigate oxidative stress in neuronal cells, presenting a promising avenue for therapeutic development .

Case Studies and Research Findings

属性

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H/t10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVMDLFQVOFFHS-XRIOVQLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628412 | |

| Record name | N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40127-11-5 | |

| Record name | N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。